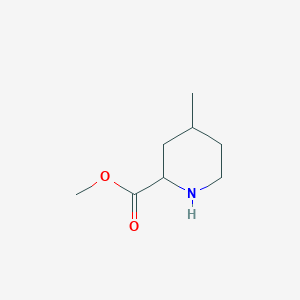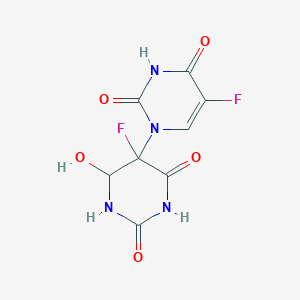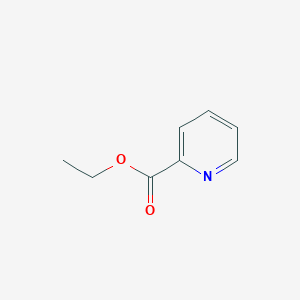
Picolinato de etilo
Descripción general
Descripción
Ethyl picolinate (EP) is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and coordination chemistry. It acts as a bidentate ligand, coordinating through ring nitrogen and carbonyl oxygen, and has been used to form complexes with various divalent metal ions . Ethyl picolinate derivatives are important intermediates in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of ethyl picolinate and its derivatives has been explored through various methods. One approach involves the electrochemical reduction of ethyl-2-picolinate on a lead cathode in a sulfuric acid medium, leading to the formation of pyridine derivatives such as pyridine-2-aldehyde, 2-hydroxymethylpyridine, and picoline . Another method includes the cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition to construct pyridine derivatives with high regioselectivity . Additionally, ethyl 4-(4-nitrophenoxy) picolinate has been synthesized from 2-picolinic acid through a three-step process, yielding a significant total yield .
Molecular Structure Analysis
The molecular structure of ethyl picolinate complexes has been characterized using various spectroscopic methods. For instance, complexes formed with divalent metal thiocyanates, chlorides, bromides, and perchlorates have been assigned distorted octahedral structures or six-coordinated polymeric structures, depending on the metal and ligand involved . The structure of picolinoyl (4-ethylthiosemicarbazide) and its copper(II) complex has been elucidated through IR, 1H, and 13C NMR spectroscopy, as well as X-ray crystallography .
Chemical Reactions Analysis
Ethyl picolinate participates in several chemical reactions, including its role in the formation of metal complexes. For example, the reaction of picolinohydrazide and ethyl isothiocyanate in absolute ethanol leads to the formation of picolinoyl (4-ethylthiosemicarbazide), which can further react to form metal complexes . The electrochemical reduction of ethyl-2-picolinate also demonstrates the compound's reactivity, resulting in various pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl picolinate and its derivatives have been studied through experimental and theoretical methods. Thermogravimetric analysis of metal complexes of ethyl picolinate indicates decomposition pathways leading to metal oxides . Theoretical studies on the gas-phase decomposition of ethyl picolinate derivatives have been carried out using ab initio methods, providing insights into the reaction mechanisms and kinetic parameters . Additionally, the electroreduction of 2-ethylpicolinate has been investigated by voltammetry, revealing the influence of temperature and acidity on the reduction process .
Aplicaciones Científicas De Investigación
Investigación sobre el tratamiento de la diabetes
El picolinato de etilo se utiliza en la síntesis de 2-Aminodihydro [1,3]thiazines como inhibidores de BACE 2 . Estos inhibidores son importantes en la investigación de la diabetes, ya que juegan un papel en el tratamiento de la enfermedad al regular potencialmente la actividad de la enzima BACE2, que se ha visto implicada en la regulación y secreción de insulina.
Intermediarios farmacéuticos
Como intermedio farmacéutico, el this compound participa en la producción de varios compuestos medicinales . Su función como intermedio significa que es un precursor en las síntesis químicas que conducen a la formación de principios farmacéuticos activos (API).
Ciencias ambientales
Se ha estudiado el this compound por sus efectos sobre los microorganismos en contextos ambientales. Por ejemplo, se ha demostrado que inhibe la germinación, el crecimiento y la esporulación de Bacillus spp. , lo que podría tener implicaciones para la salud del suelo y la ecología microbiana.
Investigación bioquímica
En bioquímica, se ha observado que el this compound afecta la morfología de las bacterias durante la germinación. Los estudios han observado su inhibición reversible en el crecimiento de varias especies de esporas de Bacillus sin afectar la iniciación de la germinación . Esto podría ser crucial para comprender los ciclos de vida bacterianos y desarrollar estrategias antibacterianas.
Mecanismo De Acción
Target of Action
Ethyl picolinate, also known as ethyl pyridine-2-carboxylate , is a chemical compound that is used in various applications.
Mode of Action
Picolinic acid compounds, which include ethyl picolinate, have been noted for their role in potentiating insulin signaling cascades . They achieve this by affecting effector molecules downstream of the insulin receptor .
Biochemical Pathways
They are known to upregulate insulin-stimulated insulin signal transduction .
Result of Action
Picolinic acid compounds have been associated with increased insulin sensitivity .
Safety and Hazards
Direcciones Futuras
While specific future directions for Ethyl picolinate are not mentioned in the search results, it is used in the synthesis of compounds that have potential applications in the treatment of diabetes . It is also used in the synthesis of novel herbicides , indicating potential future directions in these areas.
Análisis Bioquímico
Biochemical Properties
Ethyl picolinate can be used in the preparation of 2-Aminodihydro [1,3]thiazines as BACE 2 inhibitors, which are used in the treatment of diabetes This suggests that Ethyl picolinate may interact with enzymes such as BACE 2 and other biomolecules in biochemical reactions
Cellular Effects
In terms of cellular effects, Ethyl picolinate has been found to inhibit the outgrowth and sporulation of Bacillus cereus T and laboratory isolates of B. megaterium AH2 and AV1 and B. brevis AG4 . This suggests that Ethyl picolinate can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of Ethyl picolinate at different dosages in animal models
Transport and Distribution
Information on how Ethyl picolinate is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently lacking .
Propiedades
IUPAC Name |
ethyl pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYYIPZPELSLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062489 | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2524-52-9 | |
| Record name | Ethyl 2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl picolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ETHYL PICOLINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PICOLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW5EU98AZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethyl picolinate interact with biological systems, and what are the downstream effects?
A1: Ethyl picolinate exhibits a specific inhibitory effect on the outgrowth and sporulation stages of Bacillus cereus T in glucose-rich synthetic media. [] This inhibition is not observed during the initial germination and cell division phases. Interestingly, supplementing the media with specific amino acids like aspartic acid, asparagine, lysine, phenylalanine, tyrosine, or compounds like oxaloacetate, nicotinic acid, and nicotinamide can reverse this inhibitory effect. [] Further research indicates that the compound doesn't hinder outgrowth if introduced after a short incubation period post-inoculation. []
Q2: What is the structural characterization of ethyl picolinate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, ethyl picolinate, also known as 2-pyridinecarboxylic acid ethyl ester, has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. Spectroscopic data like NMR shifts are not available within these abstracts.
Q3: Can you elaborate on the stability and material compatibility of ethyl picolinate?
A3: The provided research papers do not delve into the material compatibility of ethyl picolinate. Information on its stability under various conditions is also limited.
Q4: Does ethyl picolinate possess any catalytic properties, and if so, what are its applications?
A4: The provided research papers primarily focus on the biological and chemical properties of ethyl picolinate and do not discuss its use as a catalyst.
Q5: Has computational chemistry been used to study ethyl picolinate?
A5: Yes, theoretical studies employing ab initio methods at the MP2/6–31G(d) and MP2/6–311+G(2d,p) levels have been conducted to investigate the gas-phase thermolysis of ethyl picolinate and related α-amino acid ethyl esters. [] These studies revealed a two-step mechanism: the initial formation of a neutral amino acid intermediate through a six-membered cyclic transition state, followed by rapid decarboxylation via a five-membered cyclic transition state. [] The calculated kinetic parameters from these computational studies align well with experimental findings. []
Q6: How does modifying the structure of ethyl picolinate influence its activity, potency, and selectivity?
A6: The impact of structural modifications on ethyl picolinate's activity, potency, and selectivity is not directly addressed in the provided research papers.
Q7: What is known about the stability and formulation of ethyl picolinate?
A7: Information regarding the stability of ethyl picolinate under various conditions and formulation strategies to enhance its stability, solubility, or bioavailability is not available within the provided research papers.
Q8: Are there any specific SHE (Safety, Health, and Environment) regulations concerning ethyl picolinate?
A8: The provided research papers do not mention any specific SHE regulations for ethyl picolinate.
Q9: What is the current understanding of the pharmacokinetics and pharmacodynamics (PK/PD) of ethyl picolinate?
A9: Detailed information on the ADME (absorption, distribution, metabolism, excretion) profile and in vivo activity and efficacy of ethyl picolinate is not elaborated upon in the provided research papers.
Q10: What do in vitro and in vivo studies reveal about the efficacy of ethyl picolinate?
A10: While the research papers highlight ethyl picolinate's inhibitory effects on Bacillus cereus T, they do not provide specific details about cell-based assays, animal models, or clinical trials.
Q11: What are some of the key milestones in the research on ethyl picolinate?
A27: Key milestones in ethyl picolinate research include understanding its inhibitory effect on Bacillus cereus T outgrowth and sporulation. [] Another notable finding is the ability of specific amino acids and compounds to reverse this inhibition. [] Additionally, the successful synthesis of ethyl picolinate derivatives, such as trifluoromethyl-substituted derivatives, through cobalt-catalyzed [2+2+2] cycloaddition reactions represents a significant advancement. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

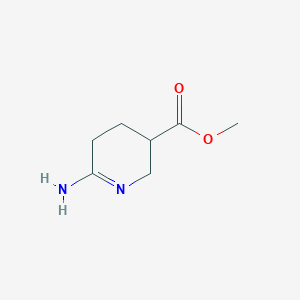

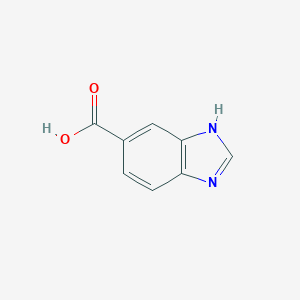
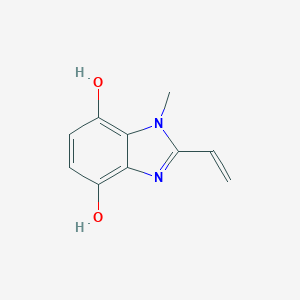
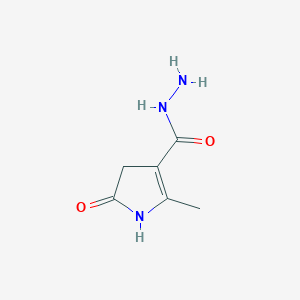
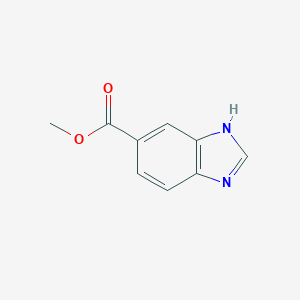
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)
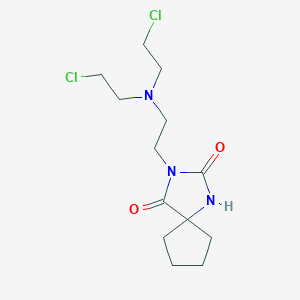
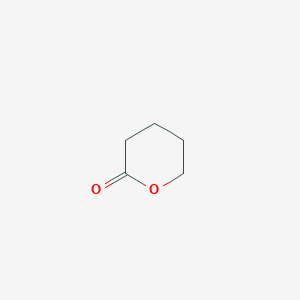
![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)
